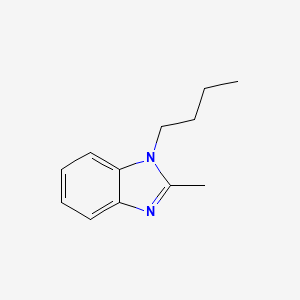

1-Butyl-2-methylbenzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Butyl-2-methylbenzimidazole is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1-Butyl-2-methylbenzimidazole serves as a significant pharmacophore in the development of various therapeutic agents. Its derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Benzimidazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds derived from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .

- Antiviral Activity : Some derivatives have demonstrated antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For example, a specific benzimidazole derivative was reported to have an EC50 value of 1.11 mM against BVDV .

- Anticancer Properties : Research indicates that this compound derivatives can inhibit cancer cell proliferation effectively. In vitro studies have shown that certain compounds possess IC50 values lower than standard chemotherapeutics, indicating promising anticancer potential .

Material Science

This compound is also utilized in material science, particularly in the synthesis of coordination polymers and nanomaterials. Its ability to form stable complexes with metal ions has led to applications in:

- Coordination Polymer Crystals : The compound can be used as a precursor for synthesizing reversible solid-to-liquid phase transition coordination polymer crystals, which have potential applications in sensors and actuators .

- Dyes and Photovoltaic Materials : The benzimidazole structure is known for its photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells .

Corrosion Inhibition

The compound has shown effectiveness as a corrosion inhibitor for metals in acidic environments. Studies indicate that this compound can significantly reduce corrosion rates by forming protective films on metal surfaces, thereby enhancing the longevity of materials exposed to corrosive agents .

Case Study 1: Antimicrobial Efficacy

A series of this compound derivatives were synthesized and tested against various microbial strains. The results demonstrated that several compounds exhibited strong antibacterial activity with MIC values ranging from 0.5 to 2 µM against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a comparative study of different benzimidazole derivatives, one compound derived from this compound showed an IC50 value of 4.53 µM against HCT116 colorectal carcinoma cells, outperforming established chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM). This suggests that modifications of the benzimidazole scaffold can lead to more effective anticancer drugs .

属性

CAS 编号 |

4887-85-8 |

|---|---|

分子式 |

C12H16N2 |

分子量 |

188.27 g/mol |

IUPAC 名称 |

1-butyl-2-methylbenzimidazole |

InChI |

InChI=1S/C12H16N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,3-4,9H2,1-2H3 |

InChI 键 |

QFCMOFRLADNCHO-UHFFFAOYSA-N |

规范 SMILES |

CCCCN1C(=NC2=CC=CC=C21)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。